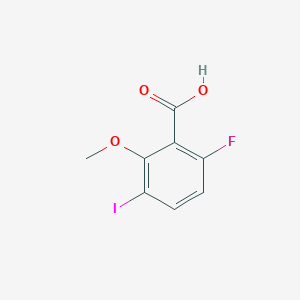

6-Fluoro-3-iodo-2-methoxybenzoic acid

Descripción

Propiedades

Fórmula molecular |

C8H6FIO3 |

|---|---|

Peso molecular |

296.03 g/mol |

Nombre IUPAC |

6-fluoro-3-iodo-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H6FIO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) |

Clave InChI |

CGGQXSNSEILABX-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1C(=O)O)F)I |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 6-Fluoro-3-iodo-2-methoxybenzoic acid

General Synthetic Strategy

The synthesis of this compound can be approached by starting from appropriately substituted benzoic acid or benzaldehyde derivatives, followed by selective halogenation (iodination), fluorination, and methoxylation. The key steps generally include:

- Introduction of fluorine at the 6-position.

- Introduction of iodine at the 3-position via electrophilic aromatic substitution.

- Installation of the methoxy group at the 2-position, often via nucleophilic aromatic substitution or methylation.

- Oxidation of aldehyde or methyl substituents to the carboxylic acid group.

Reported Preparation Routes

Halogenation and Methoxylation via Nucleophilic Aromatic Substitution and Bromination

A relevant synthetic approach for related compounds such as 6-fluoro-2-methoxybenzoic acid derivatives involves:

- Starting from 2-bromo-3-methyl-6-fluorobenzoic acid.

- Performing nucleophilic aromatic substitution to introduce amino or methoxy groups.

- Bromination at specific ring positions using N-bromosuccinimide (NBS) catalyzed by iron(III) triflimide.

- Subsequent purification by flash column chromatography to isolate the desired halogenated benzoic acid derivatives.

Although this method is reported for related compounds (e.g., 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-methoxybenzoic acid), it can be adapted for the synthesis of this compound by substituting bromination with iodination under controlled conditions.

Iodination of Methoxybenzoic Acid Derivatives

Iodination of aromatic compounds bearing electron-donating groups such as methoxy is typically achieved using electrophilic iodine sources under mild acidic conditions. The iodine can be introduced selectively at the 3-position relative to the methoxy group due to directing effects.

Oxidation of Benzaldehyde Precursors to Benzoic Acid

A patent describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding benzoic acid using potassium hydroxide and hydrogen peroxide in aqueous solution at 70 °C, followed by acidification and extraction steps to isolate the product with high purity and yield. Although this patent focuses on difluoro derivatives, the oxidation method is applicable to methoxy-substituted benzaldehydes bearing halogens such as iodine.

Detailed Preparation Procedure (Adapted and Integrated)

Research Findings and Analytical Data

- The oxidation method using potassium hydroxide and hydrogen peroxide provides a high yield and purity of fluoro-methoxybenzoic acid derivatives.

- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of the synthesized compounds. For example, ^1H NMR spectra show characteristic aromatic proton shifts influenced by fluorine and iodine substituents.

- Infrared (IR) spectroscopy identifies key functional groups such as carboxylic acid (broad OH stretch near 3200-2500 cm^-1) and methoxy (C–O stretch near 1250 cm^-1).

- Melting points and chromatographic behavior (TLC, flash chromatography) are used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-3-iodo-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups replacing the iodine atom.

Aplicaciones Científicas De Investigación

6-Fluoro-3-iodo-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-3-iodo-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares 6-Fluoro-3-iodo-2-methoxybenzoic acid with key analogs:

Key Observations:

- Halogen Effects : Iodine at position 3 increases molar mass and steric bulk compared to bromine or chlorine analogs. Iodo groups are also more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro substituents .

- Electronic Properties: Fluorine’s electronegativity enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs .

- Positional Isomerism : The methoxy group at position 2 in this compound may sterically hinder ortho-substitution reactions, unlike analogs with methoxy at position 3 or 6 .

Physicochemical and Reactivity Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.